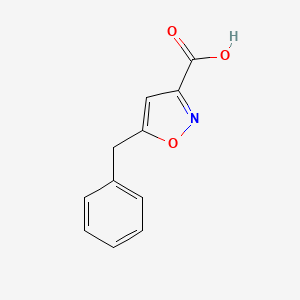

5-Benzylisoxazole-3-carboxylic acid

Description

The exact mass of the compound 5-Benzylisoxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Benzylisoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzylisoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTGSIQQEKYWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621018-32-3 | |

| Record name | 5-benzyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-benzylisoxazole-3-carboxylic acid

This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-benzylisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous biologically active molecules, and the specific substitution pattern of this target compound makes it a valuable building block for further chemical exploration. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.

Introduction to 5-benzylisoxazole-3-carboxylic acid

The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique electronic and steric properties, making it a versatile scaffold in the design of novel therapeutic agents. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, 5-benzylisoxazole-3-carboxylic acid, incorporates a flexible benzyl group at the 5-position and a carboxylic acid at the 3-position, providing two key points for further functionalization and interaction with biological targets.

Strategic Approach to Synthesis

The synthesis of 5-benzylisoxazole-3-carboxylic acid is most effectively achieved through a two-step sequence, beginning with the construction of the isoxazole core via a [3+2] cycloaddition reaction, followed by the hydrolysis of an ester precursor to the final carboxylic acid. This strategy offers high regioselectivity and good overall yields.

The cornerstone of this approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] This powerful reaction allows for the direct and controlled formation of the isoxazole ring. The subsequent hydrolysis of the resulting ester is a standard and high-yielding transformation.

Caption: Overall synthetic workflow for 5-benzylisoxazole-3-carboxylic acid.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring proceeds through a concerted pericyclic reaction mechanism. The key intermediate is a nitrile oxide, which is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate. The presence of a mild base, such as triethylamine, facilitates the elimination of hydrogen chloride to form the highly reactive nitrile oxide dipole.

This dipole then readily undergoes a cycloaddition reaction with the dipolarophile, 3-phenyl-1-propyne. The regioselectivity of this reaction is a critical aspect, leading predominantly to the desired 5-substituted isoxazole.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Benzylisoxazole-3-carboxylic Acid

Introduction

5-Benzylisoxazole-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of both a carboxylic acid and a benzyl group on the isoxazole ring of this particular molecule imparts a unique combination of physicochemical properties that are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential pharmacological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-benzylisoxazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering both predicted data for this specific molecule and detailed, field-proven experimental protocols for the determination of these essential parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reproducible data.

Molecular Structure and Core Properties

The foundational structure of 5-benzylisoxazole-3-carboxylic acid is presented below, along with its key molecular identifiers.

| Property | Value | Source |

| IUPAC Name | 5-Benzylisoxazole-3-carboxylic acid | - |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=NO2)C(=O)O | |

| InChI Key | YXJLRKCUBHGVEE-UHFFFAOYSA-N |

Synthesis of 5-Benzylisoxazole-3-carboxylic Acid

The synthesis of 5-benzylisoxazole-3-carboxylic acid can be achieved through a multi-step process, with the key step being a 1,3-dipolar cycloaddition reaction to form the isoxazole ring. This method offers a high degree of regioselectivity.[2][3] The general workflow involves the synthesis of an intermediate ester, followed by hydrolysis to yield the final carboxylic acid.

Sources

The Isoxazole Core: A Privileged Scaffold in Drug Discovery and the Mechanistic Landscape of 5-Benzylisoxazole-3-Carboxylic Acid

Introduction: The Versatility of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4][5][6] Its unique electronic properties and ability to serve as a bioisostere for other functional groups have led to its incorporation into a multitude of approved drugs and clinical candidates.[5][7] The isoxazole scaffold is not merely a passive structural element; it actively participates in molecular interactions with biological targets, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][8] This guide will delve into the potential mechanisms of action of a specific, yet understudied derivative, 5-benzylisoxazole-3-carboxylic acid, by drawing upon the established biological activities of structurally related isoxazole compounds. While direct experimental data for this particular molecule is scarce, the extensive research on analogous compounds allows for the formulation of several plausible mechanistic hypotheses. This document aims to provide a comprehensive technical framework for researchers and drug development professionals to explore the therapeutic potential of 5-benzylisoxazole-3-carboxylic acid.

Part 1: The Core Directive - Structuring a Mechanistic Investigation

Given the lack of direct studies on 5-benzylisoxazole-3-carboxylic acid, a logical approach to elucidating its mechanism of action is to investigate its potential as an enzyme inhibitor, a common role for isoxazole derivatives, particularly those bearing a carboxylic acid moiety.[9][10] The presence of the carboxylic acid group suggests a potential for interaction with the active sites of various enzymes, where it can act as a mimic of a natural substrate or as a chelating agent for essential metal ions. The benzyl group at the 5-position provides a lipophilic character that can influence target binding and cellular permeability.

This guide will therefore be structured around three primary, plausible mechanisms of action, each supported by the known activities of related isoxazole-3-carboxylic acid derivatives:

-

Inhibition of Xanthine Oxidase: Drawing parallels with 5-phenylisoxazole-3-carboxylic acid derivatives.[9]

-

Modulation of Cyclooxygenase (COX) Enzymes: A common target for anti-inflammatory agents.[11][12]

-

Inhibition of Carbonic Anhydrase: A target for a diverse range of therapeutic agents.[13][14]

For each proposed mechanism, a detailed experimental workflow will be provided, from initial in vitro screening to more complex cellular assays, to offer a practical guide for investigation.

Part 2: Scientific Integrity & Logic - A Deep Dive into Plausible Mechanisms

Hypothesis 1: 5-Benzylisoxazole-3-carboxylic Acid as a Xanthine Oxidase Inhibitor

Causality: Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. Structurally similar 5-phenylisoxazole-3-carboxylic acid derivatives have demonstrated potent xanthine oxidase inhibitory activity.[9] The carboxylic acid moiety can mimic the substrate, xanthine, and interact with key residues in the enzyme's active site, while the benzyl group can occupy a hydrophobic pocket, enhancing binding affinity.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed to provide a robust and self-validating system for assessing the inhibitory potential of 5-benzylisoxazole-3-carboxylic acid against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (pH 7.5)

-

5-Benzylisoxazole-3-carboxylic acid (test compound)

-

Allopurinol (positive control)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 295 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in 0.1 M potassium phosphate buffer (pH 7.5).

-

Prepare a stock solution of xanthine oxidase in the same buffer.

-

Prepare serial dilutions of 5-benzylisoxazole-3-carboxylic acid and allopurinol in the buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the buffer to the blank wells.

-

To the control and test wells, add 50 µL of the respective concentrations of the test compound or allopurinol.

-

Add 50 µL of the xanthine solution to all wells except the blank.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 100 µL of the xanthine oxidase solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) using non-linear regression analysis.

-

Self-Validation:

-

The inclusion of a known inhibitor (allopurinol) as a positive control validates the assay's sensitivity and accuracy.

-

The use of a blank (no enzyme) and a control (no inhibitor) allows for the correction of background absorbance and determination of maximal enzyme activity.

Data Presentation:

| Compound | IC50 (µM) [Hypothetical Data] |

| 5-Benzylisoxazole-3-carboxylic acid | 15.2 |

| Allopurinol (Positive Control) | 8.5 |

Logical Relationship Diagram:

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Hypothesis 3: 5-Benzylisoxazole-3-carboxylic Acid as a Carbonic Anhydrase Inhibitor

Causality: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics, anti-glaucoma agents, and anticonvulsants. Several heterocyclic compounds, including isoxazole derivatives, have been identified as CA inhibitors. [13][14]The carboxylic acid moiety could potentially coordinate with the zinc ion in the active site, a key feature of many CA inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA-catalyzed esterase activity.

Materials:

-

Human Carbonic Anhydrase II (hCA II)

-

4-Nitrophenyl acetate (4-NPA) (substrate)

-

Tris-SO4 Buffer (pH 7.6)

-

5-Benzylisoxazole-3-carboxylic acid (test compound)

-

Acetazolamide (positive control)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 400 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of hCA II in the buffer.

-

Prepare a stock solution of 4-NPA in acetonitrile.

-

Prepare serial dilutions of the test compound and acetazolamide.

-

-

Assay Setup:

-

To a 96-well plate, add the buffer, the enzyme solution, and the test compound/control.

-

Pre-incubate at room temperature for 10 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the 4-NPA solution.

-

Monitor the increase in absorbance at 400 nm for 5 minutes, which corresponds to the formation of 4-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value.

-

Self-Validation:

-

Acetazolamide, a clinically used CA inhibitor, serves as a robust positive control.

-

A control reaction without the enzyme is necessary to account for the spontaneous hydrolysis of 4-NPA.

Data Presentation:

| Compound | hCA II IC50 (µM) [Hypothetical] |

| 5-Benzylisoxazole-3-carboxylic acid | 25.8 |

| Acetazolamide (Positive Control) | 0.9 |

Experimental Workflow Diagram:

Caption: Workflow for in vitro Carbonic Anhydrase inhibition assay.

Conclusion and Future Directions

The isoxazole nucleus is a versatile scaffold that continues to yield compounds with significant therapeutic potential. [1][2][3][4][5][6]While the specific mechanism of action of 5-benzylisoxazole-3-carboxylic acid remains to be experimentally determined, the established activities of structurally related compounds provide a strong foundation for targeted investigation. The proposed hypotheses—inhibition of xanthine oxidase, cyclooxygenases, and carbonic anhydrases—offer tangible starting points for research. The detailed experimental protocols provided herein are designed to be robust, self-validating, and readily adaptable for the initial characterization of this promising molecule. Further studies, including cell-based assays to confirm on-target activity and in vivo models to assess efficacy and pharmacokinetic properties, will be crucial in fully elucidating the therapeutic potential of 5-benzylisoxazole-3-carboxylic acid and paving the way for its potential development as a novel therapeutic agent.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery.

- Application Notes and Protocols for Isoxazole Deriv

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- A review of isoxazole biological activity and present synthetic techniques.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Biologically-active isoxazole-based drug molecules.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.

- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Potential activities of isoxazole deriv

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.

- Biologically active drugs containing isoxazole moiety.

- Rapid and Scalable Synthesis of Oxazoles Directly

- A review of isoxazole biological activity and present synthetic techniques.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.

- A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. EJPMR.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpca.org [ijpca.org]

- 8. Potential activities of isoxazole derivatives [wisdomlib.org]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-benzylisoxazole-3-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-Benzylisoxazole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point in the design of novel therapeutic agents. This guide delves into the specific and promising class of 5-benzylisoxazole-3-carboxylic acid derivatives. While direct and extensive research on this particular scaffold is emerging, this document synthesizes foundational knowledge from closely related isoxazole and bioisosteric analogs to provide a comprehensive overview of its potential biological activities, mechanisms of action, and the scientific rationale for its continued investigation. We will explore its synthesis, potential as an anti-inflammatory, anticancer, neuroprotective, and antimicrobial agent, and delve into the structure-activity relationships that govern its interactions with biological targets.

Synthesis of the 5-Benzylisoxazole-3-Carboxylic Acid Core

The construction of the 5-substituted-isoxazole-3-carboxylic acid scaffold is a critical first step in exploring the biological potential of its derivatives. A common and effective method involves the cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of the core structure of interest, this typically involves the reaction of a benzyl-substituted alkyne with a derivative of glyoxylic acid oxime or a related synthon.

A representative synthetic approach is the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and a suitable propargyl derivative. For instance, propargyl benzoate can be used as a precursor to introduce the benzyl moiety.[1]

General Synthetic Workflow

Caption: General synthetic route to 5-benzylisoxazole-3-carboxylic acids.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (A Precursor)[1]

-

Reaction Setup: In a sealed tube, combine propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg).

-

Catalysis: Add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol) to the mixture.

-

Reaction Conditions: Vigorously stir the mixture at 60 °C for 16 hours.

-

Work-up: Concentrate the reaction mixture.

-

Purification: Subject the residue to flash chromatography on silica gel (eluent: PE/AcOEt = 5:1 containing 3% Et₃N) to yield the desired isoxazole.

This foundational synthesis can be adapted by using different substituted phenylacetylenes to generate a library of 5-benzylisoxazole-3-carboxylic acid derivatives for biological screening.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

The isoxazole scaffold is present in several known anti-inflammatory agents. Derivatives of 5-benzylisoxazole-3-carboxylic acid are promising candidates for anti-inflammatory drugs, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Structurally related phenyl-isoxazole-carboxylic acid derivatives have been evaluated as COX inhibitors.[2] The carboxylic acid moiety is often crucial for binding to the active site of COX enzymes.

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Structure-Activity Relationship (SAR) Insights

For related isoxazole-carboxamide derivatives, substitutions on the phenyl rings have been shown to significantly influence COX inhibitory activity and selectivity. For instance, a 3,4-dimethoxy substitution on one phenyl ring and a chloro substitution on another enhanced COX-2 selectivity.[2] This suggests that modifications to the benzyl group of 5-benzylisoxazole-3-carboxylic acid derivatives could be a fruitful area for optimizing anti-inflammatory potency and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay[2]

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing hematin, EDTA, and phenol.

-

Incubation: Add the test compound (dissolved in DMSO) and the enzyme to the assay buffer and incubate for 15 minutes at 25 °C.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Detection: Measure the initial rate of oxygen consumption using an oxygen electrode.

-

Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor required to inhibit enzyme activity by 50%) from the dose-response curves.

Anticancer Potential: Multiple Mechanisms of Action

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3]

Potential Mechanisms of Action

-

Enzyme Inhibition: Isoxazoles can inhibit enzymes crucial for cancer cell proliferation, such as thymidylate synthase, protein kinases, and aromatase.[3]

-

Apoptosis Induction: They can trigger programmed cell death (apoptosis) in cancer cells.

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, they can arrest the cell cycle and inhibit cell division.

Caption: Multiple potential anticancer mechanisms of isoxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 5-benzylisoxazole-3-carboxylic acid derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Neuroprotective Effects: A Multi-Target Approach for Neurodegenerative Diseases

Derivatives of 5-arylisoxazole-3-carboxamides have shown promise as multi-target agents for Alzheimer's disease.[4][5] This suggests that 5-benzylisoxazole-3-carboxylic acid derivatives could also possess neuroprotective properties.

Potential Mechanisms of Action in Neuroprotection

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.

-

BACE1 Inhibition: Inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) reduces the production of amyloid-beta peptides, which form plaques in the brains of Alzheimer's patients.

-

Neuroprotection against Amyloid-Beta Induced Toxicity: These compounds may directly protect neurons from the toxic effects of amyloid-beta.[4][5]

Key Structural Features and SAR

In a study of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides, the presence of the benzyl group was a key feature of the synthesized compounds.[4][5] This highlights the potential importance of the benzyl moiety in the 5-position of the isoxazole ring for neuroprotective activity.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Prepare phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution, AChE or BuChE enzyme solution, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, test compound, and enzyme solution. Incubate for 15 minutes at 25 °C.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.

Antimicrobial Activity

While direct studies on 5-benzylisoxazole-3-carboxylic acid derivatives are limited, the broader class of benzoxazoles, benzothiazoles, and other isoxazole derivatives have shown significant antimicrobial activity.[6][7][8][9]

Structure-Activity Relationship Insights from Related Compounds

-

For multisubstituted benzazoles, the nature of the heterocyclic ring and the substituents play a crucial role in determining the antimicrobial spectrum and potency. For example, a benzothiazole ring was found to enhance activity against Staphylococcus aureus.[8]

-

Electron-withdrawing groups at the 5-position of the benzazole ring increased activity against Candida albicans.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microplates.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary of Biological Activities and Lead Compound Data

The following table summarizes the biological activities and quantitative data for structurally related isoxazole and benzoxazole derivatives, providing a basis for the potential of 5-benzylisoxazole-3-carboxylic acid derivatives.

| Compound Class | Biological Activity | Target/Assay | IC₅₀/MIC | Reference |

| Phenyl-isoxazole-carboxamides | Anti-inflammatory | COX-1 | 64 nM (for compound A13) | [2] |

| COX-2 | 13 nM (for compound A13) | [2] | ||

| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides | Anti-Alzheimer's | AChE | 16.07 µM (for compound 4e) | [4] |

| BuChE | 15.16 µM (for compound 4e) | [4] | ||

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Enzyme Inhibition | Xanthine Oxidase | Micromolar to submicromolar range | [10] |

| Isoxazole derivatives | Enzyme Inhibition | Carbonic Anhydrase | 112.3 µM (for compound AC2) | [11] |

| Substituted Benzothiazoles | Antibacterial | S. aureus | 3.12 µg/mL (for compound 6a) | [7] |

Conclusion and Future Directions

The 5-benzylisoxazole-3-carboxylic acid scaffold represents a promising area for drug discovery. Based on the extensive research into related isoxazole and bioisosteric heterocyclic systems, it is reasonable to hypothesize that these derivatives will exhibit a range of valuable biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The benzyl group at the 5-position offers a key site for synthetic modification to optimize potency and selectivity for various biological targets.

Future research should focus on the synthesis of a focused library of 5-benzylisoxazole-3-carboxylic acid derivatives with systematic variations of the benzyl and carboxylic acid moieties. High-throughput screening against a panel of relevant biological targets will be crucial to identify lead compounds for further optimization. In-depth mechanistic studies and in vivo evaluation will then be necessary to validate the therapeutic potential of this exciting class of compounds.

References

- Eid, E. E., Hawash, M. M., & Mesbah, N. M. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9636-9649.

- Foroumadi, A., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(1), e2000258.

- Singh, P., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935.

- Foroumadi, A., et al. (2020). Novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides as anti‐Alzheimer's agents. Archiv der Pharmazie, 353(12), 2000258.

- Michalkova, R., et al. (2021).

- Saleem, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5243.

- Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53-58.

- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.

- Dash, A. K., et al. (2018). Antimicrobial Evaluation of Dichloro Chromene Isoxazoles and Isoxazoline Derivatives.

- Kaczor, A. A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)

- Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles.

- Yildiz-Oren, I., et al. (2004). Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 291-298.

- Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145.

- Bouzayani, N., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533.

- Anusha, P., & Rao, J. V. (2014). Synthesis and Biological Evaluation of Benzoxazole Derivatives as New Anti Microbial Agents. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.

- Unnamatla, V., et al. (2021). Design, synthesis, biological evaluation and in silico molecular docking studies of novel benzochromeno[2,3-d]thiazolopyrimidine derivatives.

- Yildiz-Oren, I., et al. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 291-298.

- Li, X. H., et al. (2016).

- Al-Masoudi, N. A., et al. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Journal of Chemistry, 2021, 6631868.

- Mohammed, M. N., Mohammed, T. I., & Al-Saidi, A. A. S. (2019). Synthesis and biological evaluation of some amides compound derivative of oxazole carboxylic acids. International Journal of Research in Pharmaceutical Sciences, 10(1), 449-454.

- Czarczynska-Goslinska, B., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13813.

- Ionescu, I. A., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Al-Omaima, A. A., et al. (2024). The effects of the benzimidazole 5-position on the anticancer activity.

- Wieczorek, M., et al. (2020). Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors. Bioorganic & Medicinal Chemistry, 28(13), 115529.

- Li, X. H., et al. (2016).

- Barattucci, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

- Erol, K., et al. (2024). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Faculty of Pharmacy of Ankara University, 48(1), 150-157.

- Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214.

- Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(21), 10853-10884.

- Chen, D., et al. (2024). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 263, 115871.

- Noreen, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Biomolecular Structure and Dynamics, 42(1), 246-261.

- Jain, A., et al. (2010). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids.

- Di Paola, R., et al. (1979). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Il Farmaco; edizione scientifica, 34(12), 1051-1061.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. esisresearch.org [esisresearch.org]

- 8. Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds

Introduction: The Enduring Potential of the Isoxazole Ring in Medicinal Chemistry

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic and structural properties, including the capacity for hydrogen bonding, π–π stacking, and dipole interactions, render it a privileged scaffold in the design of novel therapeutic agents.[3] The inherent aromaticity, coupled with the weaker nitrogen-oxygen bond, provides a reactive yet stable core, amenable to diverse functionalization and subsequent modulation of physicochemical and pharmacological properties.[1][4] This has led to the successful development of numerous FDA-approved drugs incorporating the isoxazole moiety, spanning a wide therapeutic spectrum from antibiotics like sulfamethoxazole and cloxacillin to anti-inflammatory agents such as valdecoxib.[5][6][7][8]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a field-proven perspective on the discovery of novel isoxazole-based bioactive compounds. We will delve into the causality behind experimental choices, from synthetic strategies to biological screening and lead optimization, equipping you with the knowledge to navigate this exciting area of drug discovery.

Part 1: Strategic Synthesis of Isoxazole Libraries

The foundation of any successful drug discovery campaign lies in the efficient and strategic synthesis of a diverse chemical library. For isoxazoles, the 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, remains a paramount and versatile strategy for constructing the core ring system.[9][10][11]

Core Synthetic Workflow: 1,3-Dipolar Cycloaddition

The most robust and widely employed method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[12] This reaction is highly efficient and allows for the introduction of diverse substituents at the 3 and 5 positions of the isoxazole ring, which is crucial for exploring the structure-activity relationship (SAR).

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Library

This protocol provides a self-validating system for the synthesis of a diverse library of isoxazole derivatives, a critical first step in a drug discovery program.

Step 1: Synthesis of Aldoximes

-

To a solution of the desired aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).

-

Add pyridine (2.4 eq) dropwise and stir the reaction mixture at room temperature for 1 hour.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldoxime, which can often be used in the next step without further purification.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the aldoxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) (2.4 eq) portion-wise and stir the mixture at room temperature for 4 hours to form the hydroximinoyl chloride.[13]

-

In a separate flask, dissolve the alkyne (1.1 eq) in a mixture of t-butanol and tetrahydrofuran (3:1).[13]

-

Add copper(I) iodide (0.07 eq) to the alkyne solution.[13]

-

Slowly add the hydroximinoyl chloride solution to the alkyne solution.

-

Add a base, such as triethylamine, dropwise to facilitate the in situ formation of the nitrile oxide and subsequent cycloaddition.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Part 2: High-Throughput Screening for Bioactivity

Once a diverse library of isoxazole compounds has been synthesized, the next critical phase is to screen for biological activity. A tiered screening approach is often the most efficient, starting with broad, high-throughput in vitro assays and progressing to more complex and specific assays for promising hits.

Screening Cascade for Bioactive Compound Identification

Caption: A tiered screening cascade for identifying bioactive isoxazole compounds.

Detailed Protocols for Primary Screening Assays

The following protocols are foundational for the initial identification of bioactive "hits" from the synthesized library.

This colorimetric assay is a robust and widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the isoxazole compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Similar to the antibacterial assay, this method is adapted for fungal pathogens.[18][19][20][21]

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Compound Dilution: Perform serial two-fold dilutions of the isoxazole compounds in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the primary and secondary screens are pivotal for establishing a structure-activity relationship (SAR). SAR studies aim to understand how chemical structure correlates with biological activity, guiding the rational design of more potent and selective compounds.[22][23]

Key SAR Insights for Isoxazole Scaffolds

Based on extensive research, several key structural features of the isoxazole ring and its substituents have been shown to be critical for bioactivity:

| Structural Modification | Observed Impact on Bioactivity | Potential Rationale |

| Substitution at the 3-position | Often crucial for potency and selectivity. Aryl groups with electron-withdrawing or donating groups can significantly modulate activity.[5] | The 3-position substituent can engage in key interactions with the target protein's binding pocket. |

| Substitution at the 5-position | Also a key determinant of activity. The nature of the substituent (e.g., alkyl, aryl, heterocyclic) can influence the compound's pharmacokinetic properties.[5] | The 5-position substituent can impact solubility, membrane permeability, and metabolic stability. |

| Fusion with other rings | Fusing the isoxazole ring to other heterocyclic or carbocyclic systems can create rigid scaffolds with enhanced binding affinity and novel pharmacological profiles.[22][24] | The rigidified conformation can reduce the entropic penalty upon binding to the target. |

Lead Optimization Workflow

Caption: An iterative workflow for the lead optimization of isoxazole-based hits.

Conclusion and Future Directions

The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. Its synthetic tractability, coupled with its diverse pharmacological potential, ensures its continued relevance in drug discovery. Future research will likely focus on the development of more complex, multi-targeted isoxazole derivatives and the application of computational methods to refine SAR and predict ADMET properties.[4] By integrating the principles of rational design, efficient synthesis, and robust biological evaluation outlined in this guide, researchers can unlock the full therapeutic potential of this versatile heterocyclic core.

References

-

Screening techniques for the identification of bioactive compounds in natural products - PubMed. (2019). Journal of Pharmaceutical and Biomedical Analysis, 168, 189-200. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2018). Journal of Applied Toxicology, 38(10), 1259-1273. [Link]

-

Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020). Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

-

Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - MDPI. (2022). Molecules, 27(20), 7037. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.). QIMA Life Sciences. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

-

Modern Screening Techniques for Plant Extracts. (n.d.). Chimia, 56(3), 85-90. [Link]

-

Antifungal Susceptibility | MI - Microbiology. (n.d.). MI - Microbiology. [Link]

-

Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (2020). Open Forum Infectious Diseases, 7(5), ofaa141. [Link]

-

Antimicrobial Efficacy Screening - Microchem Laboratory. (n.d.). Microchem Laboratory. [Link]

-

Molecular dynamics and structure-activity relationship data provide... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (2020). Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery - ResearchGate. (2018). Journal of Applied Toxicology, 38(10), 1259-1273. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 246-267. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks, 13(4), 319-334. [Link]

-

Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005). Anticancer Drugs, 16(3), 223-8. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (2023). Microbiology Research, 14(3), 810-832. [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (2021). RSC Medicinal Chemistry, 12(11), 1868-1877. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole | Request PDF - ResearchGate. (2025). ChemistrySelect, 10(29), e202501622. [Link]

-

Chromatography and bioassays used to detect bioactive compounds in plants. (2020). Drug Discovery Today. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). RSC Advances, 15, 12345-12367. [Link]

-

Antifungal Susceptibility Test | PPTX - Slideshare. (n.d.). Slideshare. [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (2020). RSC Advances, 10(45), 26955-26963. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (2017). Journal of the Egyptian National Cancer Institute, 29(4), 185-195. [Link]

-

Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - PubMed. (2022). Molecules, 27(20), 7037. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024). Molecules, 29(3), 696. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC - NIH. (2020). Molecules, 25(5), 1059. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - Semantic Scholar. (2020). Molecules, 25(5), 1059. [Link]

-

Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction - Taylor & Francis Online. (2022). Journal of Asian Natural Products Research, 24(10), 949-959. [Link]

-

Screening methods to determine antibacterial activity of natural products - SciELO. (2007). Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications. (2018). Inorganic Chemistry, 57(15), 9035-9043. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025). RSC Medicinal Chemistry, 16, 1234-1256. [Link]

-

SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. (2007). Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025). RSC Advances, 15(12), 12345-12367. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025). RSC Medicinal Chemistry, 16, 1234-1256. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (2023). Molecules, 28(15), 5801. [Link]

-

Isoxazoline - Wikipedia. (n.d.). Wikipedia. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (2014). Journal of Pharmaceutical Analysis, 4(2), 71-79. [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. (2025). Journal of Heterocyclic Chemistry, 62(8), 2345-2356. [Link]

-

Isoxazole derivatives showing anticancer activity (39–47) - ResearchGate. (n.d.). ResearchGate. [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central. (2018). Molecules, 23(11), 2959. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2024). Molecules, 29(10), 2305. [Link]

-

(PDF) Comprehensive Review on Huisgen's Cycloaddition Reactions - ResearchGate. (2013). International Journal of ChemTech Research, 5(6), 3032-3050. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(54), 34221-34246. [Link]

-

Huisgen's Cycloaddition Reactions: A Full Perspective - ResearchGate. (2016). Chemistry of Heterocyclic Compounds, 52(12), 943-959. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 15. microchemlab.com [microchemlab.com]

- 16. scielo.br [scielo.br]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-Benzylisoxazole-3-carboxylic Acid: A Technical Guide

Introduction

5-Benzylisoxazole-3-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a derivative of isoxazole, it possesses a core scaffold known for a wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in pharmaceutical preparations. This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize 5-benzylisoxazole-3-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical considerations for spectral acquisition and interpretation.

While direct, publicly available experimental spectra for 5-benzylisoxazole-3-carboxylic acid are not extensively documented, this guide will present a detailed, predictive analysis based on the well-established spectroscopic principles and data from closely related structural analogs.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to spectral assignment. The structure of 5-benzylisoxazole-3-carboxylic acid with the conventional numbering system is presented below.

Caption: Molecular structure and numbering of 5-benzylisoxazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of 5-benzylisoxazole-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent. Given the acidic proton, DMSO-d₆ is often the preferred solvent as it can facilitate the observation of the exchangeable carboxylic acid proton.[1] CDCl₃ can also be used, though the acidic proton may be broader or exchange with trace amounts of water.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[1]

-

Instrumentation: Spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[2][3]

-

Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For more detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, which is solvent and concentration-dependent.[1][4][5] |

| 7.20 - 7.40 | Multiplet | 5H | Phenyl-H (C2'-H to C6'-H) | Protons on the phenyl ring of the benzyl group will resonate in the aromatic region. |

| ~6.50 | Singlet | 1H | C4-H | The proton on the isoxazole ring is expected to be a singlet and its chemical shift is influenced by the electronic nature of the heterocyclic system. |

| ~4.10 | Singlet | 2H | C7'-H (CH₂) | The benzylic protons are adjacent to the isoxazole ring and will appear as a singlet. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165-170 | C=O (COOH) | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[1][4][5][6][7] |

| ~160 | C3 (Isoxazole) | The carbon atom of the isoxazole ring attached to the carboxylic acid. |

| ~170 | C5 (Isoxazole) | The carbon atom of the isoxazole ring attached to the benzyl group. |

| ~100 | C4 (Isoxazole) | The CH carbon of the isoxazole ring. |

| 135-140 | C1' (Phenyl) | The quaternary carbon of the phenyl ring attached to the methylene group. |

| 125-130 | C2', C3', C4', C5', C6' (Phenyl) | The carbons of the phenyl ring will appear in the aromatic region. |

| ~35 | C7' (CH₂) | The benzylic carbon will have a chemical shift in the aliphatic region.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce a prominent molecular ion or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻).[8][9]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.[9]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of 5-benzylisoxazole-3-carboxylic acid (C₁₁H₉NO₃) is approximately 203.06 g/mol .

-

Molecular Ion Peak: In positive ion mode, a peak at m/z 204.06 ([M+H]⁺) is expected. In negative ion mode, a peak at m/z 202.05 ([M-H]⁻) would be observed.

-

Key Fragmentation Pathways:

-

Loss of CO₂ (44 Da) from the carboxylic acid to give a fragment at m/z 159.

-

Loss of the carboxyl group (COOH, 45 Da) to yield a fragment at m/z 158.

-

Cleavage of the benzyl group (C₇H₇, 91 Da) leading to a prominent peak at m/z 91 (tropylium ion).

-

Cleavage of the bond between the benzyl CH₂ and the isoxazole ring.

-

Caption: Predicted major fragmentation pathways for 5-benzylisoxazole-3-carboxylic acid in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.[9]

Predicted IR Absorption Bands

The IR spectrum of 5-benzylisoxazole-3-carboxylic acid is expected to show characteristic absorption bands for its functional groups.[4][5][10][11]

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1600-1650 | C=N stretch | Isoxazole ring |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1210-1320 | C-O stretch | Carboxylic acid |

| 3000-3100 | C-H stretch | Aromatic and isoxazole C-H |

| 2850-2960 | C-H stretch | Benzyl CH₂ |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[4][5][11][12] The C=O stretching frequency will be influenced by conjugation with the isoxazole ring.[4][5]

Conclusion

The comprehensive spectroscopic analysis of 5-benzylisoxazole-3-carboxylic acid, employing NMR, MS, and IR techniques, provides a self-validating system for its structural confirmation. While this guide presents a predictive interpretation, the detailed protocols and expected data serve as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds. The combination of these analytical methods allows for unambiguous identification and ensures the high level of scientific integrity required in drug discovery and development.

References

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. (2024-01-16). Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

(PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate. (2024-01-10). Available from: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Human Metabolome Database. Available from: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. (1990). Available from: [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoxazoles. The Royal Society of Chemistry. Available from: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available from: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (2021). Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. (2023-09-20). Available from: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. (2022-08-31). Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024-09-30). Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). Available from: [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (2018-01-01). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

structural elucidation of 5-benzylisoxazole-3-carboxylic acid

An In-depth Technical Guide to the Structural Elucidation of 5-Benzylisoxazole-3-carboxylic Acid

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific compound, 5-benzylisoxazole-3-carboxylic acid, combines the isoxazole core with a benzyl group and a carboxylic acid moiety, making it a molecule of significant interest for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive, field-proven methodology for the unambiguous . As a self-validating system, this workflow is designed for researchers, scientists, and drug development professionals, moving logically from synthesis and purification to definitive spectroscopic and spectrometric characterization. We will not only detail the protocols but also delve into the causality behind experimental choices, ensuring a deep understanding of the entire process.

Part 1: Synthesis and Purification – The Foundation of Accurate Analysis

The prerequisite for any structural elucidation is the synthesis and rigorous purification of the target compound. Impurities can introduce extraneous signals in spectroscopic analyses, leading to ambiguous or incorrect interpretations. The most common route to 3,5-disubstituted isoxazoles involves the condensation of a β-dicarbonyl intermediate with hydroxylamine.[4]

Experimental Protocol: Synthesis and Purification

-

Synthesis:

-

To a solution of ethyl 4-phenyl-2,4-dioxobutanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The resulting crude product is the ethyl ester of the target molecule.

-

-

Hydrolysis:

-

Dissolve the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (2 M).

-

Stir the solution at room temperature for 12-16 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Neutralize the mixture with cold hydrochloric acid (2 M) to precipitate the carboxylic acid.

-

-

Purification:

-

Filter the resulting solid precipitate and wash thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude 5-benzylisoxazole-3-carboxylic acid from a suitable solvent system (e.g., ethanol/water) to yield a pure, crystalline solid.

-

Dry the purified product under vacuum. The purity should be assessed by melting point determination and TLC, which should show a single spot.

-

Part 2: The Analytical Workflow – A Multi-Technique Approach

Structural elucidation is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. Each analysis provides a unique piece of the structural puzzle, and together they build a self-validating case for the final structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

Unlocking Therapeutic Potential: A Technical Guide to the Isoxazole Pharmacophore in Drug Design

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have positioned it as a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the isoxazole pharmacophore, offering researchers, scientists, and drug development professionals a detailed roadmap to understanding and exploiting its therapeutic potential. We will delve into the core structural features that define its biological activity, provide validated experimental and computational workflows for pharmacophore identification and optimization, and present a forward-looking perspective on the future of isoxazole-based drug discovery.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole nucleus is a versatile building block in drug discovery, featured in a range of FDA-approved drugs.[1][2] Its prevalence stems from a combination of favorable attributes, including metabolic stability, the ability to engage in various non-covalent interactions, and its role as a bioisosteric replacement for other functional groups.[3] Isoxazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6]

The key to unlocking the therapeutic potential of isoxazole lies in understanding its pharmacophoric features—the specific spatial arrangement of atoms and functional groups essential for molecular recognition and biological activity. The isoxazole ring itself can act as a hydrogen bond acceptor through its nitrogen and oxygen atoms and can participate in π-π stacking interactions.[3][7] However, the true diversity of its biological effects arises from the strategic placement of various substituents at the C3, C4, and C5 positions of the ring.

Structure-Activity Relationship (SAR) Insights

Extensive structure-activity relationship (SAR) studies have revealed critical insights into how substitutions on the isoxazole ring influence biological activity. The nature and position of these substituents dictate the molecule's overall shape, electronics, and lipophilicity, thereby governing its interaction with specific biological targets. For instance, studies have shown that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring can enhance the antibacterial activity of isoxazole derivatives.[8] Similarly, in the context of anticancer agents, specific substitutions on both the indole and isoxazole rings of isoxazoloindoles are crucial for enhancing biological activity.[9]

The following table summarizes key SAR findings for various biological activities:

| Biological Activity | Key Substituent Positions and Moieties | References |

| Anticancer | Electron-withdrawing groups on the phenyl ring at C3/C5 (e.g., -F, -CF3) | [10] |

| Fused heterocyclic systems (e.g., isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles) | [10] | |

| Antibacterial | Methoxy, dimethylamino, bromine at C5-phenyl; Nitro, chlorine at C3-phenyl | [8] |